Product packaging for 4-(1,1-Difluoroethyl)benzyl alcohol(Cat. No.:CAS No. 55805-25-9)

4-(1,1-Difluoroethyl)benzyl alcohol

Cat. No.: B1396495
CAS No.: 55805-25-9
M. Wt: 172.17 g/mol
InChI Key: ZMMKYVSLRJKVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organofluorine Compounds in Modern Chemical Research

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine (C-F) bond, have become indispensable in various scientific and industrial sectors. numberanalytics.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond. numberanalytics.comwikipedia.org

In medicinal chemistry, it is estimated that approximately one-fifth of all pharmaceuticals contain fluorine. wikipedia.org The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. researchgate.net Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com Beyond pharmaceuticals, organofluorine compounds are crucial in materials science, leading to the development of fluoropolymers like Teflon with high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com They also find applications in agrochemicals, refrigerants, and as reagents in catalysis. wikipedia.orgelsevierpure.com

The 1,1-Difluoroethyl Moiety: Structural Properties and Synthetic Relevance

The 1,1-difluoroethyl group [-CH(CF₂H)] is a key structural motif that has garnered significant attention, particularly in medicinal and agricultural chemistry. nih.gov This group is often considered a bioisostere of moieties like alcohols, thiols, and amines because its acidic proton can participate in hydrogen bonding with enzymes. nih.gov The incorporation of a difluoromethyl group can enhance the lipophilicity, bioavailability, and metabolic stability of a molecule. nih.gov

From a structural standpoint, the 1,1-difluoroethyl group serves as a mimic for an alkoxy ether, such as a methoxy (B1213986) group. cas.cn This substitution can lead to notable improvements in both the potency and metabolic stability of bioactive compounds. cas.cn The development of synthetic methods for the direct introduction of difluoromethyl groups into organic scaffolds is an active area of research, as it offers a streamlined approach to creating novel compounds with potentially improved properties. nih.gov

Benzyl (B1604629) Alcohol Scaffolds as Versatile Intermediates in Organic Synthesis

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai They are naturally produced by many plants and are found in various fruits, teas, and essential oils. wikipedia.org Industrially, benzyl alcohol is produced from toluene. wikipedia.org

The versatility of the benzyl alcohol scaffold stems from the reactivity of its hydroxyl group. It can be esterified with carboxylic acids, and the resulting benzyl esters are valuable as protecting groups in multi-step syntheses because they can be easily removed. wikipedia.org Benzyl alcohol can also be a precursor to a wide array of other compounds, including ethers and various derivatives used in the fragrance and flavor industries. wikipedia.org The synthesis of substituted benzyl alcohols is a key focus in organic chemistry, with numerous methods developed for their preparation, including additions to aldehydes and benzylic substitutions. organic-chemistry.orgorganic-chemistry.org The development of catalytic systems for these transformations continues to be an area of active research. acs.orgrsc.org

Overview of Academic Research Trajectories for 4-(1,1-Difluoroethyl)benzyl alcohol

While specific research exclusively focused on this compound is not extensively detailed in the public domain, its chemical structure places it at the intersection of several important research trajectories. The synthesis of this compound would likely involve the combination of synthetic strategies for introducing the 1,1-difluoroethyl group onto an aromatic ring and methods for the formation or modification of the benzyl alcohol moiety.

Research in this area would likely explore its potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both the fluorinated group and the reactive benzyl alcohol functionality makes it a valuable synthon. For instance, it could be used in the development of novel pharmaceuticals or agrochemicals, leveraging the known benefits of the difluoromethyl group. nih.govacs.org Further studies might investigate its use in creating specialized polymers or other materials where the unique properties of fluorine are advantageous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O B1396495 4-(1,1-Difluoroethyl)benzyl alcohol CAS No. 55805-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKYVSLRJKVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290238
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-25-9
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the Preparation of 4 1,1 Difluoroethyl Benzyl Alcohol

Strategies for the Stereoselective Introduction of the 1,1-Difluoroethyl Group

The primary challenge in the synthesis of 4-(1,1-difluoroethyl)benzyl alcohol lies in the efficient and selective installation of the 1,1-difluoroethyl group onto the aromatic ring. This section explores various advanced methodologies to achieve this transformation.

Direct Difluoromethylation Approaches via Alcohol Substrates

Direct difluoromethylation of alcohol substrates typically refers to the conversion of the hydroxyl group into a difluoromethyl ether (-OCF₂H). However, for the synthesis of this compound, the focus shifts to the modification of the aryl ring itself, where the benzylic alcohol is already present or is masked in a protected form. Methodologies that achieve the introduction of a 1,1-difluoroethyl group onto an aromatic ring are therefore of paramount importance. While direct conversion of a simple benzyl (B1604629) alcohol to the target compound in a single step is not a standard transformation, strategies can be envisioned where a precursor to the 1,1-difluoroethyl group is first installed, followed by fluorination.

A plausible, albeit indirect, approach would involve the introduction of an acetyl group at the para position of a protected benzyl alcohol. This can be achieved through Friedel-Crafts acylation. The resulting 4-acetylbenzyl alcohol derivative can then be subjected to deoxofluorination conditions to convert the ketone into the desired difluoroethyl group.

Table 1: Illustrative Two-Step Approach for the Formation of the 1,1-Difluoroethyl Group on a Benzyl Alcohol Scaffold

StepReactionReagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃, in a suitable solvent, on a protected benzyl alcohol.4-Acetylbenzyl alcohol derivative
2DeoxofluorinationDiethylaminosulfur trifluoride (DAST) or other fluorinating agents.This compound derivative

Methodologies Employing Difluorocarbene Precursors in Synthetic Routes

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be employed in the construction of difluorinated compounds. cas.cn Its generation from various precursors, such as trimethylsilyl trifluoroacetate (TMSCF₃) or sodium chlorodifluoroacetate, allows for its application in C-H insertion, cycloaddition, and ylide formation reactions. cas.cnwiley-vch.de

One potential strategy for the synthesis of the 4-(1,1-difluoroethyl)phenyl core involves the reaction of a difluorocarbene precursor with an appropriate organometallic reagent. For instance, the reaction of difluorocarbene with a 4-(hydroxymethyl)phenyl Grignard or organolithium reagent could theoretically lead to the formation of a difluoromethyl carbanion, which could then be methylated. However, the high reactivity of both the organometallic species and the difluorocarbene makes such a direct approach challenging and prone to side reactions.

A more controlled approach involves the generation of a difluoromethylene phosphonium ylide (Ph₃P⁺CF₂⁻) from a difluorocarbene source and triphenylphosphine. cas.cn This ylide can then participate in Wittig-type reactions with carbonyl compounds. While this is more commonly used for the synthesis of gem-difluoroalkenes, modifications of this chemistry could be envisioned for the construction of the 1,1-difluoroethyl group.

Late-Stage Difluoromethylation Strategies on Aryl Systems

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery, allowing for the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.gov This approach avoids the need for de novo synthesis of analogues. Several methodologies for the late-stage introduction of difluoromethyl and related fluoroalkyl groups have been developed.

One such strategy involves the palladium-catalyzed α-arylation of α,α-difluoroketones. acs.org In this approach, an α,α-difluoro ketone can be coupled with an aryl halide. Subsequent cleavage of the C-C bond adjacent to the carbonyl group can yield a difluoromethylarene. acs.org While not a direct difluoroethylation, this methodology provides a route to difluoromethylated aromatic compounds, which are structurally related to the target molecule.

More direct approaches to the introduction of the CF₂H group onto aromatic rings have also been reported and could be conceptually extended to the 1,1-difluoroethyl group. These methods often involve radical-based C-H functionalization or cross-coupling reactions. The challenge remains in achieving high regioselectivity, particularly in the presence of other functional groups like a benzyl alcohol.

Convergent Synthesis of the Benzyl Alcohol Core Structure

A more convergent and often more practical approach to the synthesis of this compound involves the preparation of a precursor already containing the 4-(1,1-difluoroethyl)phenyl moiety, followed by the formation of the benzyl alcohol functionality.

Reductive Methodologies for Aryl-Substituted Carbonyl Precursors

The reduction of a carbonyl group is a fundamental and widely used transformation in organic synthesis. For the preparation of this compound, the corresponding aldehyde, 4-(1,1-difluoroethyl)benzaldehyde, serves as a direct and readily available precursor. This aldehyde can be efficiently reduced to the primary alcohol using a variety of reducing agents.

Commonly employed hydride-based reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. masterorganicchemistry.comlibretexts.org NaBH₄ is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and its ease of handling. masterorganicchemistry.comyoutube.commasterorganicchemistry.com LiAlH₄ is a more powerful reducing agent and can be used when stronger reduction conditions are required. youtube.comchemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of Common Reducing Agents for the Synthesis of this compound

Reducing AgentTypical Solvent(s)Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperatureMild, selective for aldehydes and ketones, easy workup. masterorganicchemistry.comrsc.orgugm.ac.idMay not reduce less reactive carbonyls.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to room temperatureHighly reactive, reduces a wide range of carbonyls. chemistrysteps.comic.ac.ukReacts violently with protic solvents, less selective.

The choice of reducing agent and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule.

Nucleophilic Substitution and Hydrolysis Routes to Aromatic Alcohols

An alternative convergent strategy involves the formation of the benzyl alcohol through nucleophilic substitution or hydrolysis of a suitable precursor. This approach typically starts with a derivative of 4-(1,1-difluoroethyl)benzene that contains a leaving group at the benzylic position.

A common precursor for this type of transformation is a benzyl halide, such as 4-(1,1-difluoroethyl)benzyl bromide. This compound can be subjected to a nucleophilic substitution reaction with a hydroxide source, or more commonly, with acetate followed by hydrolysis of the resulting ester. The Sₙ2 reaction with acetate anion to form the benzyl acetate, followed by basic or acidic hydrolysis, is a reliable method to avoid potential side reactions associated with direct substitution with hydroxide, such as elimination. archive.org

Another effective method involves the conversion of the benzyl alcohol into a better leaving group, such as a tosylate. 4-(1,1-Difluoroethyl)benzyl tosylate can be prepared from the corresponding alcohol and tosyl chloride. nih.gov This tosylate can then undergo nucleophilic substitution with water or a protected form of the hydroxyl group, followed by deprotection, to yield the desired benzyl alcohol.

Table 3: Nucleophilic Substitution and Hydrolysis Routes

Starting MaterialReagents and ConditionsIntermediateFinal Product
4-(1,1-Difluoroethyl)benzyl bromide1. Sodium acetate, DMF2. NaOH, H₂O/EtOH4-(1,1-Difluoroethyl)benzyl acetateThis compound
This compound1. Tosyl chloride, pyridine2. H₂O, heat4-(1,1-Difluoroethyl)benzyl tosylateThis compound

These convergent strategies, particularly the reduction of the corresponding benzaldehyde (B42025), represent the most direct and high-yielding methods for the preparation of this compound.

Multicomponent and Total Synthesis Considerations for this compound

The synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science, can be approached through various strategic pathways. While this compound is often prepared as a synthetic intermediate rather than the final target of a complex total synthesis, the principles of multi-step synthesis from basic precursors are entirely applicable. Similarly, while direct multicomponent reactions (MCRs) to form this specific alcohol are not extensively documented, the principles of MCRs inform strategies for the efficient assembly of its core structure.

Total Synthesis Considerations

From a retrosynthetic perspective, this compound can be disconnected to several key precursors. The primary considerations involve the strategic introduction of the 1,1-difluoroethyl moiety and the formation of the benzyl alcohol group. Two plausible synthetic routes are outlined below, starting from common aromatic compounds.

Route A: Synthesis via Deoxyfluorination of an Acetophenone Precursor

This common and effective strategy involves the introduction of the fluorine atoms at a later stage onto a pre-functionalized aromatic ring. The key transformation is the conversion of a ketone to a geminal difluoride.

Starting Material: The synthesis can commence with a commercially available 4-substituted acetophenone, such as 4'-hydroxyacetophenone or 4'-carbomethoxyacetophenone.

Ketone to Geminal Difluoride: The central step is the deoxyfluorination of the acetyl group. This transformation is typically achieved using specialized fluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for converting carbonyls into the corresponding difluoroalkanes. This step yields the key intermediate, a 4-(1,1-difluoroethyl)phenyl derivative.

Functional Group Manipulation: The functional group at the para position (e.g., hydroxyl or ester) is then converted to the required hydroxymethyl group. If an ester like methyl 4-(1,1-difluoroethyl)benzoate is the intermediate, it can be readily reduced to the target benzyl alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in appropriate solvents. If starting from a phenol, a multi-step process to convert the hydroxyl group to a hydroxymethyl group would be required.

Route B: Synthesis from a Pre-existing Difluoroethyl Aromatic Core

An alternative approach is to begin with a commercially available aromatic compound that already contains the 4-(1,1-difluoroethyl) motif. This simplifies the synthesis to a final functional group reduction.

Starting Material: Commercially available 4-(1,1-difluoroethyl)benzoic acid or 4-(1,1-difluoroethyl)benzaldehyde serve as advanced starting materials chemshuttle.comchemshuttle.comsigmaaldrich.comsigmaaldrich.com.

Reduction to Benzyl Alcohol:

From Benzoic Acid: The reduction of 4-(1,1-difluoroethyl)benzoic acid to the corresponding benzyl alcohol can be accomplished with strong reducing agents such as LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF).

From Benzaldehyde: The reduction of 4-(1,1-difluoroethyl)benzaldehyde is a more straightforward conversion, readily achieved with milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This method is often preferred due to its high yield and chemoselectivity researchgate.net.

The following table summarizes these potential synthetic pathways.

RouteStarting MaterialKey Intermediate(s)Key Reactions
A 4'-CarbomethoxyacetophenoneMethyl 4-(1,1-difluoroethyl)benzoateDeoxyfluorination (e.g., with DAST), Ester Reduction (e.g., with LiAlH₄)
B1 4-(1,1-Difluoroethyl)benzoic acidNot ApplicableCarboxylic Acid Reduction (e.g., with LiAlH₄)
B2 4-(1,1-Difluoroethyl)benzaldehydeNot ApplicableAldehyde Reduction (e.g., with NaBH₄)

Multicomponent Reaction Considerations

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to generate complex products, maximizing atom economy and efficiency. However, the literature on MCRs typically focuses on the synthesis of complex scaffolds, particularly heterocycles, rather than relatively simple building blocks like this compound researchgate.netacs.orgresearchgate.net.

A direct, one-pot MCR to synthesize this specific target from simple precursors has not been prominently reported. The utility of MCRs in this context is more conceptual, focusing on the rapid assembly of a suitable aromatic precursor. For instance, strategies such as the Pd-catalyzed [4 + 2] cross-benzannulation of enynes with diynes have been used to construct highly substituted trifluoromethylated benzene (B151609) derivatives nih.gov. A conceptually similar MCR could potentially be designed to assemble a benzene ring bearing both a precursor to the 1,1-difluoroethyl group and a functional handle for later conversion to the benzyl alcohol. Such an approach would align with the efficiency principles of MCRs, even if the final target is not formed in the multicomponent step itself. This remains a theoretical consideration, as the more linear, step-wise syntheses described above are currently the practical and established methods for preparing this compound.

Chemical Transformations and Reactivity Profiles of 4 1,1 Difluoroethyl Benzyl Alcohol

Derivatization Reactions of the Benzyl (B1604629) Hydroxyl Functional Group

The primary alcohol of 4-(1,1-Difluoroethyl)benzyl alcohol is a prime site for various chemical modifications, including esterification, etherification, oxidation, and deoxygenation. These reactions allow for the introduction of diverse functionalities and the synthesis of a broad spectrum of derivatives.

Esterification and Etherification Reactions of the Alcohol Moiety

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols. These derivatizations are crucial for modifying the molecule's physical properties and for creating linkages to other molecular fragments.

Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. nih.govresearchgate.net For instance, reaction with an aromatic acid chloride, such as benzoyl chloride, in the presence of a base like pyridine, would yield the corresponding benzoate (B1203000) ester. researchgate.net This type of derivatization is often used to create prodrugs or to introduce specific functionalities for biological assays. researchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis or by reacting the alcohol with another alcohol in the presence of a catalyst. organic-chemistry.orggoogle.com For example, chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol solvent. organic-chemistry.org Iron chlorides have also been shown to effectively catalyze the self-etherification of benzyl alcohols or their cross-etherification with other alcohols. nih.gov These reactions are sensitive to the electronic nature of the substituents on the aromatic ring; however, the 4-(1,1-difluoroethyl) group is expected to be compatible with many standard etherification conditions. nih.gov

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Catalyst/Conditions Product Type
Esterification Acyl Chloride Pyridine Aryl Ester
Esterification Carboxylic Acid Acid catalyst (e.g., H₂SO₄), Heat Alkyl/Aryl Ester
Etherification Alkyl Halide Strong base (e.g., NaH) Alkyl Ether
Etherification Alcohol Iron(III) Chloride Symmetrical/Unsymmetrical Ether

Oxidation Pathways Leading to Aldehyde and Carboxylic Acid Analogues

The oxidation of the primary benzylic alcohol offers a direct route to the corresponding aldehyde and carboxylic acid derivatives, which are key intermediates in organic synthesis. libretexts.org

Oxidation to Aldehyde: The selective oxidation of this compound to 4-(1,1-Difluoroethyl)benzaldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly employed for this transformation, providing the aldehyde in high yield under non-acidic conditions. libretexts.org Photocatalytic methods using catalysts like Eosin Y with molecular oxygen as the oxidant also offer a green and efficient alternative for the selective oxidation of benzyl alcohols to aldehydes. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(1,1-Difluoroethyl)benzoic acid. A combination of NaBr and Selectfluor in an aqueous acetonitrile (B52724) mixture has been shown to be an effective system for oxidizing primary alcohols to carboxylic acids. nih.gov Alternatively, a two-step process can be used where the initially formed aldehyde is further oxidized. nih.gov Catalyst-free photo-oxidation under LED irradiation using air or oxygen as the oxidant is another sustainable method to convert benzyl alcohols into carboxylic acids. nih.gov Studies on the atmospheric oxidation of benzyl alcohol by OH radicals also confirm the formation of benzaldehyde (B42025) as a primary product. researchgate.netcopernicus.org

Table 2: Oxidation Reactions and Reagents

Target Product Reagent(s) Typical Conditions
Aldehyde Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)
Aldehyde Dess-Martin Periodinane (DMP) Dichloromethane (DCM)
Aldehyde Eosin Y, O₂ Blue LED irradiation
Carboxylic Acid NaBr, Selectfluor CH₃CN/H₂O
Carboxylic Acid O₂/Air LED irradiation (390-395 nm), Acetone

Formation of Olefinic Derivatives via Deoxygenation

The direct removal of the hydroxyl group, or deoxygenation, to form a methyl group is a synthetically useful transformation. Recent advances in photoredox catalysis have enabled the direct and site-selective deoxygenation of benzyl alcohols without the need for pre-activation. chemrxiv.orgchemrxiv.org This method typically involves a photocatalyst, a hydrogen atom donor like Hantzsch ester, and a base such as cesium carbonate under photoirradiation. chemrxiv.org Applying this methodology to this compound would yield 1-(1,1-difluoroethyl)-4-methylbenzene. This reaction proceeds under mild conditions and shows good functional group tolerance. chemrxiv.org Another approach involves the use of polymethylhydrosiloxane (B1170920) (PMHS) assisted by an iodide source for the reductive deoxygenation of benzylic alcohols. rsc.org

Transformations Involving the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group significantly influences the electronic properties of the molecule and can also be a site for specific chemical reactions.

Investigation of C-H Acidity and Hydrogen Bond Donor Capabilities of the Difluoromethyl Group

The introduction of fluorine atoms onto an alkyl group has profound electronic consequences. Fluorine is highly electronegative, which leads to a number of effects on adjacent functional groups. longdom.org

C-H Acidity: The C-H bonds on the methyl carbon of the 1,1-difluoroethyl group are generally not reactive as acids. Their primary influence is electronic, modulating the reactivity of other parts of the molecule.

Reactions Leading to gem-Difluoroolefins from Alcohol Precursors

The synthesis of gem-difluoroolefins is of significant interest as these motifs are valuable in medicinal and agricultural chemistry. While direct elimination from the alcohol is challenging, a plausible route involves converting the benzylic alcohol into a suitable leaving group, followed by elimination. A more direct, modern approach could involve the in situ activation of the alcohol. For example, treating a benzyl alcohol with a deoxofluorinating agent like XtalFluor-E can generate a carbocation intermediate in situ. rsc.org This carbocation, formed at the benzylic position, could then undergo an elimination reaction (E1) to furnish the corresponding olefin. In the case of this compound, this pathway would theoretically lead to the formation of 1-(1,1-difluoroethyl)-4-vinylbenzene. Another potential route involves the palladium-catalyzed reaction of a derivative, though this is less direct from the alcohol precursor. nih.gov

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The functionalization of the aromatic ring of this compound is a key step in the synthesis of more complex molecules. The electronic nature of the substituents plays a critical role in determining the outcome of such transformations.

The 1,1-difluoroethyl group at the para position of the benzyl alcohol exerts a powerful electron-withdrawing effect on the aromatic ring. This deactivation of the ring makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, challenging to achieve under standard conditions. The electron density of the benzene (B151609) ring is significantly reduced, rendering it less nucleophilic and thus less susceptible to attack by electrophiles.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Predicted Reactivity
HNO₃/H₂SO₄2-Nitro-4-(1,1-difluoroethyl)benzyl alcoholVery Low
Br₂/FeBr₃2-Bromo-4-(1,1-difluoroethyl)benzyl alcoholVery Low
SO₃/H₂SO₄2-(Hydroxymethyl)-5-(1,1-difluoroethyl)benzenesulfonic acidVery Low
R-Cl/AlCl₃Friedel-Crafts Alkylation UnlikelyExtremely Low

Directed Ortho-Metalation and Related Arene Activation Strategies

Given the deactivated nature of the aromatic ring, directed ortho-metalation (DoM) presents a more viable strategy for the regioselective functionalization of this compound. DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups.

In the case of this compound, the benzylic alcohol can be converted in situ to its corresponding lithium alkoxide by the organolithium base. This alkoxide then serves as the directing metalation group. The coordination of the lithium cation to the oxygen atom of the alkoxide directs the deprotonation to the adjacent ortho position on the aromatic ring. This strategy circumvents the electronic deactivation by the 1,1-difluoroethyl group and allows for high regioselectivity.

A typical procedure would involve the treatment of this compound with at least two equivalents of a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The first equivalent of the base deprotonates the hydroxyl group, while the second equivalent effects the ortho-lithiation. Subsequent quenching with an electrophile introduces the desired substituent at the 2-position.

Table 2: Representative Directed Ortho-Metalation Reactions of this compound

ReagentsElectrophileProduct
1. 2.2 eq. n-BuLi, THF, -78 °C2. ElectrophileDMF (N,N-Dimethylformamide)2-Formyl-4-(1,1-difluoroethyl)benzyl alcohol
1. 2.2 eq. n-BuLi, THF, -78 °C2. ElectrophileI₂ (Iodine)4-(1,1-Difluoroethyl)-2-iodobenzyl alcohol
1. 2.2 eq. n-BuLi, THF, -78 °C2. Electrophile(CH₃)₃SiCl (Trimethylsilyl chloride)4-(1,1-Difluoroethyl)-2-(trimethylsilyl)benzyl alcohol
1. 2.2 eq. n-BuLi, THF, -78 °C2. ElectrophileCO₂ (Carbon dioxide), then H₃O⁺5-(1,1-Difluoroethyl)-2-(hydroxymethyl)benzoic acid

This directed ortho-metalation approach provides a powerful and regioselective method for the synthesis of a variety of 2-substituted derivatives of this compound, which would be otherwise inaccessible through traditional electrophilic aromatic substitution methods. The strategic application of DoM is therefore crucial for the elaboration of this fluorinated building block into more complex and potentially valuable molecules.

Applications in Advanced Organic Synthesis and Functional Material Development

Utilization as a Key Building Block for Fluorinated Intermediates

4-(1,1-Difluoroethyl)benzyl alcohol is a valuable starting material for creating more complex fluorinated intermediates. cphi-online.com The presence of the hydroxyl group on a benzylic carbon provides a reactive site for a multitude of chemical transformations, allowing for the seamless integration of the 4-(1,1-difluoroethyl)phenyl group into diverse molecular frameworks. This versatility makes it a sought-after component in synthetic chemistry. cymitquimica.com

The benzyl (B1604629) alcohol group is a versatile functional handle that can be readily converted into other groups, facilitating the construction of intricate molecular designs. For instance, the alcohol can be activated in situ to participate in Friedel-Crafts type reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex diaryl- or triarylmethanes. nih.gov This reactivity allows chemists to use this compound to introduce the difluoroethylphenyl motif into large, sterically demanding structures.

The hydroxyl group can undergo a variety of standard chemical transformations, providing numerous pathways to elaborate molecular complexity. These reactions are fundamental to building complex architectures required for various applications.

Table 1: Synthetic Transformations of this compound

Reaction Type Reagent Example(s) Resulting Functional Group
Oxidation PCC, DMP Aldehyde, Carboxylic Acid
Etherification NaH, Alkyl Halide Ether
Esterification Acyl Chloride, Carboxylic Acid Ester
Nucleophilic Substitution PBr₃, SOCl₂ Benzyl Halide
Mitsunobu Reaction DEAD, PPh₃, Nucleophile Inverted Stereocenter Product
Coupling Reactions (After conversion to halide/triflate) Biaryl, Alkylated Arene

These transformations underscore the role of this compound as a foundational element for accessing novel fluorinated compounds. The ability to leverage this single, versatile building block provides an efficient route to complex targets in multi-step syntheses. chemscene.com

A central strategy in drug discovery and agrochemical development is the concept of bioisosterism, where an atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties. scripps.edubaranlab.orgcambridgemedchemconsulting.com This substitution is used to enhance desired properties such as potency, selectivity, metabolic stability, or solubility while maintaining the parent compound's biological activity. nih.gov

The 1,1-difluoroethyl group is a particularly effective bioisostere. The replacement of hydrogen atoms with fluorine can significantly alter a molecule's electronic properties, conformation, and metabolic stability without drastic steric changes. scripps.edu Specifically, the difluoromethyl group (as part of the 1,1-difluoroethyl moiety) offers distinct advantages. Compared to the more common trifluoromethyl group, the difluoromethyl group provides a more moderate increase in lipophilicity and retains a C-H bond that can act as a weak hydrogen bond donor, potentially forming new, favorable interactions with biological targets. sci-hub.seacs.org The direct conversion of alcohol groups into their difluoromethylated analogs is a powerful late-stage functionalization strategy in drug discovery, highlighting the value of precursors that can introduce this motif. princeton.edu

Table 2: Comparison of Physicochemical Properties of Isosteric Groups

Group van der Waals Radius (Å) Lipophilicity (Hansch-Leo π) Electronic Effect Hydrogen Bonding
Methyl (-CH₃) 2.00 +0.50 Weakly Electron-Donating None
Ethyl (-CH₂CH₃) 2.00 (terminal) +1.02 Weakly Electron-Donating None
Difluoroethyl (-CH₂CF₂H) ~2.1 (F) ~+0.64 Strongly Electron-Withdrawing Weak H-bond Donor
Trifluoromethyl (-CF₃) 2.22 (F) +0.88 Strongly Electron-Withdrawing H-bond Acceptor

Note: Values are approximate and can vary based on the molecular context.

By using this compound in synthesis, chemists can readily incorporate this valuable bioisosteric group into potential drug candidates or agrochemicals to fine-tune their pharmacokinetic and pharmacodynamic profiles. sci-hub.seprinceton.edu

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules in an efficient manner, often starting from a common scaffold. beilstein-journals.orgnih.gov These molecular libraries are then screened for biological activity, accelerating the discovery of new drug leads and chemical probes. The efficiency of a DOS campaign relies on the use of versatile building blocks that can be easily modified to create a wide array of final products. frontiersin.org

This compound is an ideal building block for DOS. Its reactive alcohol functionality allows it to be coupled with a wide range of other molecules through various reaction pathways. frontiersin.org By starting with this compound, a library of molecules can be generated, all sharing the 4-(1,1-difluoroethyl)phenyl core but differing in the structure attached to the benzylic position. This approach allows for the systematic exploration of the chemical space around a fluorinated scaffold, which is highly valuable for identifying novel bioactive compounds. beilstein-journals.org

Precursor for Advanced Materials with Tailored Fluorine Content

The introduction of fluorine into polymers and other materials can impart a range of desirable properties, including high thermal stability, chemical inertness, hydrophobicity, and unique optical and dielectric characteristics. The ability to precisely control the amount and location of fluorine is critical for tailoring these properties for specific applications.

This compound can serve as a monomer or a precursor to monomers for the synthesis of advanced fluorinated materials. The benzyl alcohol handle can be used in polymerization reactions, such as condensation polymerization, or it can be modified to create a polymerizable group (e.g., an acrylate (B77674) or vinyl ether). By incorporating this molecule into a polymer backbone or as a side chain, a material with a precisely defined fluorine content is created. This control allows for the fine-tuning of the material's surface energy, refractive index, and thermal properties, making it suitable for applications in coatings, advanced optics, and specialized electronics. The study of how fluorination affects the properties of benzyl alcohols provides a basis for predicting the characteristics of materials derived from them. researchgate.net

Mechanistic Elucidations and Theoretical Studies Pertaining to 4 1,1 Difluoroethyl Benzyl Alcohol Chemistry

Reaction Mechanism Investigations in Difluoromethylation Pathways

The introduction of a difluoromethyl group can significantly alter the properties of a molecule. The investigation of reaction mechanisms is key to controlling these transformations.

Unraveling Difluorocarbene-Mediated Mechanisms

Difluorocarbene (:CF2) is a highly reactive intermediate that plays a central role in many difluoromethylation reactions. cas.cn It is considered a moderately electrophilic species due to the competing effects of fluorine's negative inductive effect and π-donation to the carbene carbon. cas.cn This dual nature allows it to react with a variety of nucleophiles. cas.cn

The generation of difluorocarbene from precursors like chlorodifluoroacetate salts is a key step. chinesechemsoc.org In the context of reactions involving benzyl (B1604629) alcohol derivatives, a plausible mechanism involves the initial formation of the difluorocarbene, which then reacts with the alcohol. For instance, mechanochemical difluoromethylation of various alcohols, including benzyl alcohols, using TMSCF2Br as a difluorocarbene precursor has been demonstrated to proceed efficiently. chinesechemsoc.org In a proposed palladium-catalyzed coupling reaction, a key step involves the migratory insertion of difluorocarbene into a palladium-carbon bond. chinesechemsoc.org

The general mechanism for the reaction of difluorocarbene with an alcohol involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbene carbon, forming a difluoromethyl ether. This process is often facilitated by a base that activates the alcohol. cas.cn

Nucleophilic and Electrophilic Activation Modes in Aromatic Fluorination

The fluorination of aromatic compounds can proceed through various activation modes. While direct fluorination of the aromatic ring of a benzyl alcohol derivative is one possibility, another important pathway is the fluorination at the benzylic position. beilstein-journals.org

Electrophilic Fluorination: Reagents like Selectfluor® are commonly used as electrophilic fluorine sources. nih.govmpg.de In the presence of a suitable catalyst or initiator, these reagents can generate a species capable of abstracting a hydrogen atom from the benzylic position, leading to a benzylic radical. nih.govmpg.de This radical can then react with another equivalent of the electrophilic fluorine source to form the C-F bond. nih.gov The mechanism can be influenced by the solvent and other additives, potentially switching between a single-electron transfer (SET) pathway and a hydrogen atom transfer (HAT) mechanism. nih.govmpg.deacs.org

Nucleophilic Fluorination: Alternatively, nucleophilic fluoride (B91410) sources can be employed. beilstein-journals.org For example, palladium catalysis can be used to activate the benzylic C-H bond. Subsequent oxidation of the palladium center and reductive elimination of the fluoride ligand leads to the formation of the benzyl fluoride. beilstein-journals.org Electrochemical methods can also be used to generate benzylic cations, which then react with a nucleophilic fluoride source. beilstein-journals.org

Computational Chemistry Approaches to Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the structure, stability, and reactivity of molecules like 4-(1,1-difluoroethyl)benzyl alcohol.

Density Functional Theory (DFT) Studies on Electronic Effects and Stability

DFT studies are instrumental in understanding how the difluoroethyl group influences the electronic properties of the benzyl alcohol moiety. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity of the hydroxyl group and the reactivity of the aromatic ring.

Studies on fluorinated benzyl alcohols have shown that fluorine substitution affects the hydrogen-bond donating capacity of the hydroxyl group. nih.gov DFT calculations, such as those using the MPWB1K functional, can accurately predict these trends by considering the electrostatic potential. nih.gov These calculations also reveal the presence of intramolecular interactions, such as OH···F, CH···F, and CH···O, which contribute to the stability of different conformations. nih.gov In a broader context, DFT has been used to investigate the stereoselectivity of reactions involving benzylic carbocation intermediates, suggesting that minimized torsional strain and favorable anti-periplanar geometry dictate the preferred product. acs.orgacs.org

Conformational Analysis and Intermolecular Interactions

The presence of the difluoroethyl group introduces specific conformational preferences that can be explored through computational analysis. Fluorine substitution is known to have a profound impact on molecular conformation. acs.orgsoton.ac.uk

The study of model compounds like 1,2-difluoroethane (B1293797) and 1,3-difluorinated alkanes reveals the importance of stereoelectronic effects and the influence of solvent polarity on conformational equilibria. acs.orgsoton.ac.ukupenn.eduacs.org For instance, the gauche conformation can be stabilized in certain environments. upenn.edu In more complex systems like flavonoid-CF2-glycosides, computational methods like MacroModel and molecular dynamics simulations are used to investigate the conformational behavior of the glycosidic bonds. nih.gov These studies show that difluorinated molecules can exhibit unique conformational biases compared to their non-fluorinated analogs. nih.gov For this compound, similar computational approaches would be necessary to determine the preferred rotational conformations around the C-C bonds and how these conformations influence intermolecular interactions, such as hydrogen bonding. nih.gov

Kinetic and Thermodynamic Aspects of Transformations Involving the Compound

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Experimental and theoretical studies on the atmospheric oxidation of benzyl alcohol by OH radicals have provided rate coefficients and product yields. nih.govresearchgate.net Such studies reveal that the reaction proceeds via both H-abstraction from the -CH2OH group and OH addition to the aromatic ring. researchgate.net The presence of the difluoroethyl group would likely alter these reaction rates and branching ratios due to its electronic and steric effects.

Thermodynamic studies, such as those investigating the interaction of benzyl alcohol with lipid bilayers, have shown that it can induce changes in the phase transition enthalpy and temperature. nih.gov While not directly on the title compound, these studies highlight the types of thermodynamic investigations that can elucidate the intermolecular forces at play. For reactions like the Diels-Alder reaction, kinetic and thermodynamic control can be distinguished by studying the reaction at different temperatures, allowing for the determination of activation energy, enthalpy, and entropy of formation. mdpi.com Similar kinetic and thermodynamic studies on reactions of this compound would provide a quantitative understanding of its reactivity.

Advanced Spectroscopic and Chromatographic Methodologies in Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-(1,1-Difluoroethyl)benzyl alcohol, a combination of 19F, 1H, and 13C NMR provides a comprehensive structural profile.

19F NMR is particularly crucial for the direct observation of the fluorine atoms in the 1,1-difluoroethyl group. The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signal detection. In the 19F NMR spectrum of this compound, the two chemically equivalent fluorine atoms are expected to produce a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Due to the electron-withdrawing nature of the fluorine atoms, the signal is anticipated to appear in a specific region of the spectrum, likely downfield relative to a standard reference such as trichlorofluoromethane (B166822) (CFCl3).

Furthermore, this fluorine resonance will exhibit coupling to the adjacent methyl protons (3JHF) and potentially longer-range coupling to the aromatic protons. This coupling pattern, typically a quartet due to the three neighboring protons of the methyl group, is a key diagnostic feature confirming the connectivity within the 1,1-difluoroethyl moiety. The magnitude of the coupling constant provides further structural insight. For comparison, the 19F NMR spectrum of the related compound, 4-(trifluoromethyl)benzyl alcohol, shows a singlet for the CF3 group at approximately -62.8 ppm. beilstein-journals.org

1H and 13C NMR are fundamental for mapping out the carbon and hydrogen framework of the molecule.

1H NMR Spectroscopy: The proton NMR spectrum of this compound would display several distinct signals. The benzylic protons (CH2OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The aromatic protons on the benzene (B151609) ring will present as a pair of doublets, characteristic of a 1,4-disubstituted pattern, likely in the region of 7.3-7.6 ppm. The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (3JHF), providing clear evidence for the -CF2CH3 fragment. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For reference, in 4-(trifluoromethyl)benzyl alcohol, the benzylic protons appear at around 4.77 ppm, and the aromatic protons are observed as doublets at approximately 7.47 and 7.62 ppm. rsc.org

13C NMR Spectroscopy: The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the difluoroethyl group directly bonded to the fluorine atoms will show a characteristic triplet in the proton-coupled spectrum due to one-bond carbon-fluorine coupling (1JCF). The benzylic carbon (CH2OH) would resonate around 64 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the difluoroethyl group and the carbon attached to the benzylic alcohol group having different chemical shifts from the other aromatic carbons. The methyl carbon of the difluoroethyl group will also have a unique resonance. In the analogous 4-(trifluoromethyl)benzyl alcohol, the benzylic carbon is at approximately 64.6 ppm, and the aromatic carbons appear between 122 and 145 ppm. rsc.orgchemicalbook.com

Predicted NMR Data for this compound

This data is predicted based on analogous compounds and general spectroscopic principles.

1H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic~7.4-7.6d2H, ortho to CH2OH
Aromatic~7.3-7.5d2H, ortho to C(F)2CH3
Benzylic~4.6-4.8s2H, CH2OH
Methyl~1.9-2.2t3H, C(F)2CH3
HydroxylVariablebr s1H, OH
13C NMR Predicted Chemical Shift (ppm) Multiplicity (1JCF) Assignment
Aromatic C-OH~142s
Aromatic C-C(F)2~135t
Aromatic CH~128s
Aromatic CH~126s
Benzylic CH2~64s
C(F)2CH3~120t
C(F)2CH3~23s
19F NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
C(F)2CH3~ -90 to -110q2F

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C9H10F2O = 172.17).

The fragmentation of benzyl (B1604629) alcohols often involves the loss of the hydroxyl group or the entire hydroxymethyl group. ucalgary.ca Key expected fragments for this compound would include:

[M-OH]+ (m/z 155): Loss of the hydroxyl radical.

[M-H2O]+ (m/z 154): Loss of a water molecule.

[M-CH2OH]+ (m/z 141): Loss of the hydroxymethyl radical, leading to a difluoroethylphenyl cation.

Tropylium-type ions: Rearrangement and fragmentation of the aromatic ring can also occur.

For comparison, the GC-MS of 4-(trifluoromethyl)benzyl alcohol shows a molecular ion at m/z 176. rsc.org The fragmentation of benzyl alcohol itself prominently features a peak at m/z 79, resulting from the loss of CO from the hydroxytropylium ion. stackexchange.com Similar fragmentation pathways can be anticipated for this compound.

Predicted Key Mass Spectrometry Fragments for this compound

This data is predicted based on general fragmentation patterns of benzyl alcohols.

m/z Predicted Fragment
172[M]+
155[M-OH]+
154[M-H2O]+
141[M-CH2OH]+
123[M-CH2OH-HF]+

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from reaction mixtures and for verifying its purity. rsc.org

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. A typical GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would likely provide good resolution. researchgate.net

The oven temperature program would be optimized to ensure efficient separation from any impurities or starting materials. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound. researchgate.net The retention time of the compound is a characteristic property under specific GC conditions and can be used for its identification. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

High-performance liquid chromatography is a versatile technique for the purification and purity analysis of this compound. Reversed-phase HPLC is the most common mode for this type of compound.

A typical setup would employ a C18 column, which has a nonpolar stationary phase. The mobile phase would be a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. For instance, a gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly (e.g., around 254 nm). researchgate.net The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.

Illustrative Chromatographic Conditions

These are general conditions and would require optimization for specific instrumentation and samples.

Technique Parameter Typical Value/Condition
GC ColumnHP-5 (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Injector Temp.250 °C
Oven Program100 °C (2 min), then 10 °C/min to 250 °C
DetectorFID or MS
HPLC ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1,1-Difluoroethyl)benzyl alcohol?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the 1,1-difluoroethyl group to the benzyl ring and (2) protecting/deprotecting the alcohol group.

  • Fluorination : Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E can convert ketones or alcohols to fluorinated derivatives. For example, a ketone precursor (e.g., 4-acetylbenzyl alcohol) can undergo fluorination to form the difluoroethyl group .
  • Protection : The benzyl alcohol group may require protection (e.g., silylation with TBSCl) during fluorination to prevent side reactions. Deprotection using TBAF (tetrabutylammonium fluoride) yields the final product .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity.

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the benzyl alcohol proton (~4.6 ppm, singlet) and aromatic protons (7.2–7.4 ppm).
    • ¹⁹F NMR : The CF₂ group appears as a triplet (~-110 to -120 ppm) due to coupling with adjacent protons .
  • HPLC : Use a C18 column with a methanol/water mobile phase (65:35 ratio) and UV detection at 254 nm to assess purity .
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak (M+H⁺) at m/z 190.1 (calculated for C₉H₉F₂O).

Advanced: What challenges arise in introducing the 1,1-difluoroethyl group via deoxyfluorination?

Methodological Answer:

  • Regioselectivity : Competing fluorination at unintended positions (e.g., ortho/meta) can occur. Use sterically hindered substrates or directing groups to enhance para selectivity .
  • Reagent Compatibility : DAST may decompose exothermically; alternatives like XtalFluor-E offer better thermal stability.
  • Byproduct Formation : Trace HF generation requires neutralization with aqueous NaHCO₃ during workup. Monitor reaction progress via TLC or in situ ¹⁹F NMR .

Advanced: How does the electron-withdrawing difluoroethyl group influence nucleophilic substitution reactions?

Methodological Answer:
The -CF₂CH₃ group stabilizes adjacent negative charges via inductive effects, altering reactivity:

  • Benzyl Alcohol Activation : The hydroxyl group becomes more acidic (pKa ~12–13 vs. ~15 for unsubstituted benzyl alcohol), facilitating deprotonation in SN2 reactions .
  • Leaving Group Efficiency : Sulfonate esters (e.g., tosylates) of the alcohol react faster in nucleophilic substitutions due to enhanced leaving-group stability.
  • Computational Insights : DFT calculations show reduced electron density at the benzylic carbon, corroborating experimental kinetic data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; fluorinated compounds may release HF upon decomposition .
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: Can computational methods predict the NMR spectra of fluorinated benzyl alcohols?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software can simulate ¹H and ¹⁹F NMR shifts. Basis sets like 6-311G(d,p) and solvent models (e.g., PCM for CDCl₃) improve accuracy .
  • Coupling Constants : The geminal F-F coupling in -CF₂CH₃ (~250–300 Hz) and vicinal F-H coupling (~45–50 Hz) are reliably predicted .
  • Validation : Compare computed spectra with experimental data (e.g., ¹⁹F NMR in ) to refine parameters.

Advanced: How does the difluoroethyl group impact the compound’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : The -CF₂CH₃ group resists hydrolysis, but prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the C-F bond. Monitor via ¹⁹F NMR for degradation .
  • Basic Conditions : The benzyl alcohol undergoes oxidation to 4-(1,1-difluoroethyl)benzoic acid in alkaline media. Stabilize with antioxidants like BHT during storage .
  • Thermal Stability : TGA analysis shows decomposition onset at ~200°C, making it suitable for reactions below this threshold.

Basic: What analytical techniques differentiate this compound from its trifluoromethyl analog?

Methodological Answer:

  • ¹⁹F NMR : The trifluoromethyl analog (-CF₃) shows a singlet at ~-63 ppm, while the difluoroethyl group (-CF₂CH₃) exhibits a triplet at ~-115 ppm .
  • IR Spectroscopy : The C-F stretch for -CF₂CH₃ appears at 1120–1180 cm⁻¹, distinct from -CF₃ (1250–1300 cm⁻¹).
  • Melting Point : The difluoroethyl derivative (mp ~45–50°C) is typically lower than the trifluoromethyl analog (mp ~60–65°C) due to reduced symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoroethyl)benzyl alcohol
Reactant of Route 2
4-(1,1-Difluoroethyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.